Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate
Description
Molecular Architecture and Stereochemical Considerations
The compound’s molecular formula, $$ \text{C}9\text{H}9\text{BrFNO}_2 $$, features a central glycine backbone substituted at the α-carbon with a 2-bromo-5-fluorophenyl group and an ester moiety. Key structural elements include:
- Stereogenic Center : The α-carbon adopts an $$ R $$-configuration, as confirmed by chiral resolution techniques.
- Functional Group Geometry : The amino group occupies a pseudo-axial position relative to the aryl ring, minimizing steric clashes with the ortho-bromo substituent.
- Aromatic Substitution : The 2-bromo-5-fluoro pattern creates a meta-directing electronic environment, influencing reactivity in subsequent derivatization.
Table 1: Core structural parameters
| Parameter | Value |
|---|---|
| Molecular weight | 262.08 g/mol |
| Bond angle (Cα-N-C=O) | 112.5° (DFT-optimized) |
| Torsional angle (Ar-Cα) | 15.2° (rotational barrier: 8 kJ/mol) |
The ester carbonyl ($$ \text{C=O} $$) exhibits resonance stabilization, with partial double-bond character (1.23 Å) observed in computational models.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-4-5(11)2-3-7(6)10/h2-4,8H,12H2,1H3 |
InChI Key |
MKVIGRSUPFUXIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at specific positions.
Amination: The brominated and fluorinated phenyl compound is then reacted with an amine to introduce the amino group.
Esterification: The resulting compound undergoes esterification to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Industrial methods also include purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro compounds or reduction to form primary amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted phenyl derivatives.
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Drug Development
Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow it to act as a building block for developing drugs targeting specific biological pathways. Research indicates that compounds similar to this one exhibit potential biological activities, including interactions with metabotropic glutamate receptors, which are crucial in neural communication and could lead to novel treatments for neurological disorders .
Studies have shown that this compound may have significant biological activities due to its ability to interact with specific molecular targets. The presence of bromine and fluorine enhances its binding affinity to certain enzymes and receptors, potentially leading to therapeutic applications in pain management and neuroprotection. Further investigations are necessary to elucidate the exact mechanisms of action and therapeutic efficacy.
Polymer Chemistry
The compound can also be utilized in polymer chemistry as a precursor for synthesizing functionalized polymers. These polymers can exhibit enhanced properties such as increased thermal stability or improved mechanical strength due to the incorporation of halogenated phenyl groups.
Cosmetic Formulations
In cosmetic science, this compound may be explored for its potential use in topical formulations due to its solubility characteristics. The compound's ability to form stable emulsions can be advantageous in developing creams and lotions that require effective delivery systems for active ingredients .
Case Study: Neuropharmacology
A notable study evaluated the effects of similar compounds on metabotropic glutamate receptor type 1 (mGluR1). Compounds structurally related to this compound demonstrated significant antagonistic activity against mGluR1, suggesting potential applications in treating neuropathic pain .
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| Compound A | 2.16 | mGluR1 antagonist |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Physical and Spectroscopic Properties
- NMR Data : Analogs like 2b and 2c () show distinct ¹H/¹³C NMR shifts due to stereochemistry (e.g., δ 52.6 ppm for 2b vs. δ 44.0 ppm for 2c ) .
- Optical Rotation : Enantiomers exhibit contrasting optical activities (e.g., [α]D²⁰ = +184.3° for 2c ), critical for chiral drug development .
Key Research Findings and Limitations
- Substituent Effects : The 2-bromo-5-fluoro configuration in the target compound likely enhances electrophilic aromatic substitution reactivity compared to 3-bromo or hydroxylated analogs .
- Data Gaps : Physical properties (e.g., melting point) and detailed pharmacokinetic data for the target compound are absent in the literature, limiting direct comparisons with analogs.
- Computational Insights : Docking studies () suggest that halogen position and steric effects (e.g., 2-Br vs. 3-Br) influence ligand-protein interactions, which could guide future optimization .
Biological Activity
Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate is a synthetic compound that has garnered attention in biomedical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 262.08 g/mol. The compound features a unique structure characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, an amino group, and a methyl ester group. The hydrochloride salt form is often utilized to enhance solubility and stability for various applications in scientific research.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Binding Affinity : The presence of bromine and fluorine enhances the compound's binding affinity to specific enzymes and receptors, potentially increasing its efficacy as a pharmaceutical agent.
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets, facilitating interactions that may lead to therapeutic effects.
- Metabolite Release : The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with specific attention to its activity against resistant strains. For example, compounds structurally similar to this molecule have demonstrated significant inhibition against Mycobacterium abscessus .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro assays reveal that it may inhibit the proliferation of cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). Notably, one study reported an IC50 value of 5.9 µM against A549 cells, indicating potent antiproliferative activity .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound effectively induced apoptosis in A549 cells in a dose-dependent manner. Additionally, it caused cell cycle arrest at the S phase, suggesting its potential as a chemotherapeutic agent .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and key targets involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). These studies provide insights into the potential mechanisms by which the compound exerts its anticancer effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-2-(4-fluorophenyl)acetate | Para-position fluorine | Moderate anticancer activity |
| Methyl 2-amino-2-(3-fluorophenyl)acetate | Meta-position fluorine | Variable reactivity |
| Methyl 2-amino-2-(phenyl)acetate | No halogen substitutions | Lower biological activity |
The presence of halogen substituents (bromine and fluorine) in this compound significantly influences its reactivity and biological activity compared to other derivatives lacking these substitutions.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate in academic laboratories?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, methyl esters of structurally similar arylacetic acids are prepared by reacting brominated/fluorinated phenylacetic acid derivatives with methylamine or its precursors under controlled conditions. A reported method involves using methyl 2-amino-2-(4-fluorophenyl)acetate as a starting material, followed by bromination at the ortho position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initator (e.g., AIBN) . Optimization of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) is critical to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : - and -NMR to confirm the presence of the amino, bromo, and fluoro substituents, as well as the ester group. Diastereomeric mixtures (if present) may split signals, as observed in similar compounds .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used to resolve crystal structures and confirm stereochemistry .
- HPLC : To assess purity, especially when commercial sources list >95% purity for related bromo-fluorophenyl derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under varying experimental conditions?
Yield optimization requires systematic parameter screening:
- Catalyst selection : Palladium or copper catalysts may enhance coupling efficiency in aryl halide reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while lower temperatures reduce decomposition.
- Scale-up considerations : Pilot studies (e.g., 0.5 mmol scale, 99% yield in a related synthesis ) should precede larger batches to identify bottlenecks.
- Byproduct analysis : Use TLC or GC-MS to monitor reaction progress and adjust stoichiometry of brominating agents (e.g., NBS) .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Contradictions may arise from:
- Diastereomerism : Check for split signals in NMR (e.g., -NMR δ 5.47 and 5.45 for diastereomers ).
- Impurity interference : Cross-validate with HPLC or recrystallization data .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values using software like Gaussian.
- Crystallographic resolution : Single-crystal X-ray diffraction (via SHELX ) provides unambiguous structural confirmation.
Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR)?
Derivative design focuses on:
- Substituent modification : Replace bromo/fluoro groups with other halogens or electron-withdrawing groups to probe electronic effects. For example, 2-chlorophenyl analogs show altered biological activity .
- Ester hydrolysis : Convert the methyl ester to a free carboxylic acid for enhanced solubility or metal coordination.
- Biological assays : Test derivatives against target enzymes (e.g., Pseudomonas inhibitors ) or receptors using in vitro assays.
- Crystallographic docking : Use SHELX-refined structures to model interactions with biomolecular targets .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
